Angelicoin B
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Overview
Description
Angelicoin B is a natural product found in Daucus carota and Preussia bipartis with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Biomimetic Synthesis: Angelicoin B has been synthesized biomimetically via a palladium-catalyzed decarboxylative prenylation-aromatization sequence, highlighting its chemical structure and potential for further synthetic modifications (Anderson et al., 2011).
- Regioselective Synthesis: A highly regioselective synthesis of angelicoin A, closely related to this compound, demonstrates the compound's versatility and potential for diverse applications in chemical research (Cordes et al., 2012).
Biological and Pharmacological Applications
- Oncogenic Signal Transduction Inhibition: this compound and its analogs, including angelmicin B, have shown potential in inhibiting src tyrosine kinase activity and oncogenic signal transduction, particularly in leukemia cells, suggesting therapeutic potential in oncology (Yokoyama et al., 1996).
- Erythroid Cell Differentiation: Studies indicate that compounds structurally related to this compound, such as angelicin, can enhance γ-globin mRNA accumulation in erythroid cells, offering potential therapeutic avenues in hematological disorders (Lampronti et al., 2003).
Structural and Chemical Analysis
- Molecular Structure Determination: The detailed molecular structure of angelmicin B, a compound related to this compound, has been elucidated, showcasing its complex structure and the potential for targeted medicinal applications (Hori et al., 1996).
Other Potential Applications
- Bone Health: Research on compounds like this compound, including studies on vitamin B derivatives, suggests potential benefits in bone health and osteoporosis prevention, underlining the broader spectrum of applications for these compounds (Lappe et al., 2012).
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3S)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H12O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3/t6-/m0/s1 |
InChI Key |
AIFNAMVERSBWPS-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |
Synonyms |
angelicoin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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